molecular formula C7H11NO B2872888 2-Ethyl-2-formylbutanenitrile CAS No. 2344681-57-6

2-Ethyl-2-formylbutanenitrile

Cat. No. B2872888
CAS RN: 2344681-57-6
M. Wt: 125.171
InChI Key: YSAHWQPMOLYSOC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-Ethyl-2-formylbutanenitrile” are not available, similar compounds often undergo reactions such as nucleophilic substitutions and eliminations .

Scientific Research Applications

Biosynthesis and Aroma Compounds

Esters are pivotal in contributing to the aroma of fruits and wines. Research has explored the biosynthesis of esters like ethyl 2-methylbutanoate in apples, highlighting its significance in fruit aroma, with specific studies revealing the production and distribution differences between apple cultivars such as Red Delicious and Granny Smith (Rowan et al., 1996). Similarly, the organoleptic impact of ethyl 2-methylbutanoate enantiomers in wine has been investigated, showing the sensory enhancement of fruity aromas in wine matrices, underscoring the intricate role esters play in food chemistry and sensory perception (Lytra et al., 2014).

Catalysis and Chemical Synthesis

The study of catalysts like Pt–Sn/Al2O3 for the dehydrogenation of isobutane highlights the importance of chemical processes in enhancing the production of compounds like methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE), which are additives for gasoline. This research showcases the application of chemical engineering principles to improve industrial processes and product yield (Tasbihi et al., 2007).

Enantioselective Synthesis

The synthesis of optically pure esters is critical for the production of chiral drugs. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE) via biocatalysis demonstrates the potential for low-cost, high-yield, and enantioselective production of important pharmaceutical intermediates, illustrating the intersection of biotechnology and pharmaceutical manufacturing (Ye et al., 2011).

Material Science

Functional block copolymers have broad applications in material science, from drug delivery systems to nanotechnology. The modular synthesis of functional block copolymers through the free-radical addition of ω-functional mercaptans demonstrates the versatility of chemical techniques in creating materials with specific properties for advanced applications (Justynska et al., 2004).

Biocatalysis for Sustainable Production

Discovering and evaluating biosynthetic pathways for the production of biofuels like methyl ethyl ketone (MEK) highlight the role of synthetic biology and metabolic engineering in addressing sustainability challenges. This research not only provides insights into novel biosynthetic pathways but also emphasizes the importance of biocatalysis in developing sustainable industrial processes (Tokic et al., 2018).

properties

IUPAC Name

2-ethyl-2-formylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-7(4-2,5-8)6-9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAHWQPMOLYSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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